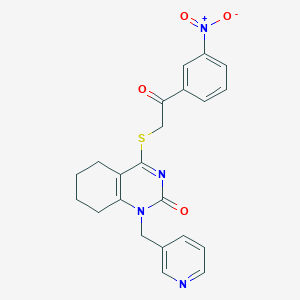![molecular formula C20H14ClN3O2S B2983554 N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-14-4](/img/structure/B2983554.png)
N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-yl compounds are a class of organic compounds that have been studied for their potential biological activities . They are often used as intermediates in the synthesis of various biologically active compounds .
Synthesis Analysis
These compounds can be synthesized through various methods. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity . Another method involves a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .Molecular Structure Analysis
The molecular structure of these compounds can be complex and varies based on the specific substituents attached to the benzo[d]thiazol-2-yl core .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse. For example, a copper (II)-catalyzed cascade Csp2–P/C–C bond formation has been developed under mild conditions .Applications De Recherche Scientifique
Antibacterial Activity
Research has highlighted the significance of benzothiazole derivatives in the realm of antibacterial applications. A study designed and synthesized novel analogs, displaying promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of such compounds in antibacterial treatments. The compounds were also evaluated for cytotoxic activity against mammalian Vero cell line, showing antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
Antipsychotic Agents
In the quest for new antipsychotic agents, heterocyclic analogues of specific benzamides have been synthesized and evaluated. These analogues demonstrated significant potential as antipsychotic agents through in vitro and in vivo assessments, indicating the therapeutic promise of benzothiazole derivatives in psychiatric medicine (Norman et al., 1996).
Anticancer Activity
The exploration of benzothiazole derivatives has extended into anticancer research, where specific compounds have shown significant cytotoxicity against various human cancer cell lines. This suggests the potential utility of these compounds in developing new anticancer therapies (Adhami et al., 2014).
Supramolecular Gelators
A study on N-(thiazol-2-yl)benzamide derivatives unveiled their ability to act as supramolecular gelators, highlighting the role of methyl functionality and S⋯O interaction. This research contributes to the understanding of gelation behavior and the design of novel gelators for various applications (Yadav & Ballabh, 2020).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, demonstrating significant potency and offering a new approach to allergy treatment. This highlights the versatility of benzothiazole derivatives in addressing a wide range of medical conditions (Hargrave et al., 1983).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-15-8-2-1-6-13(15)12-24-11-5-7-14(19(24)26)18(25)23-20-22-16-9-3-4-10-17(16)27-20/h1-11H,12H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDNQWAPEPDSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)
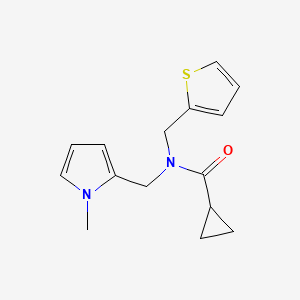
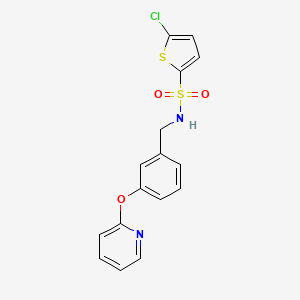
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)
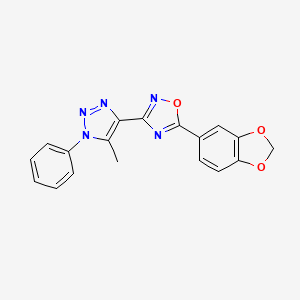
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)
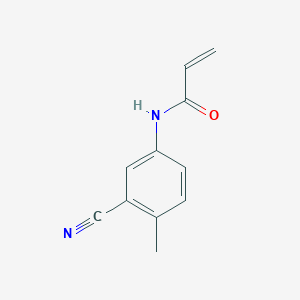
![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)
![Methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate](/img/structure/B2983492.png)
